4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide
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Overview
Description
4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an ethoxy group, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with a benzenesulfonamide derivative and introduce the ethoxy, isopropyl, and methyl groups through a series of reactions such as Friedel-Crafts acylation, nitration, and reduction . The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:
- 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- N-ethyl-4-methylbenzenesulfonamide
Uniqueness
What sets 4-ethoxy-2-isopropyl-5-methyl-N-(2-pyridinyl)benzenesulfonamide apart is its specific combination of functional groups, which can confer unique chemical properties and biological activities
Properties
Molecular Formula |
C17H22N2O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-ethoxy-5-methyl-2-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-11-14(12(2)3)16(10-13(15)4)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19) |
InChI Key |
DWTFVXQHRJVISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
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